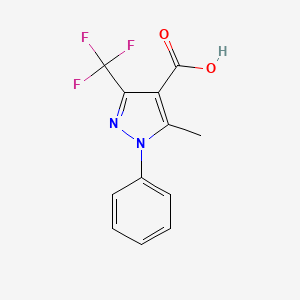

5-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

説明

5-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a trisubstituted pyrazole derivative characterized by a phenyl group at position 1, a trifluoromethyl (-CF₃) group at position 3, and a methyl (-CH₃) group at position 4. Pyrazole-carboxylic acids are widely studied for their diverse pharmacological activities, including analgesic, anti-inflammatory, and enzyme inhibitory properties . The trifluoromethyl group enhances metabolic stability and electronegativity, while the phenyl and methyl groups contribute to steric and hydrophobic interactions with biological targets .

特性

IUPAC Name |

5-methyl-1-phenyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O2/c1-7-9(11(18)19)10(12(13,14)15)16-17(7)8-5-3-2-4-6-8/h2-6H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDKILZRKWOSMJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=CC=C2)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reaction with Trimethyl Orthoacetate

Heating 5-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (1.0 equiv) with trimethyl orthoacetate (1.2 equiv) at 110°C for 15 min forms a 4-(1-methoxyethylidene) intermediate. Subsequent hydrolysis with ethanolic HCl (reflux, 3 h) affords the 4-acetyl derivative, which is oxidized to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄, 0°C, 2 h). This two-step process achieves a 55% overall yield.

Critical Parameters :

-

Solvent polarity significantly impacts yield; toluene or xylene leads to byproducts (e.g., 5-ethoxy derivatives).

-

Hydrolysis must be conducted under acidic conditions to prevent decarboxylation.

Functionalization of Pre-formed Pyrazole Cores

Post-cyclization modifications enable precise installation of the carboxylic acid group while preserving the trifluoromethyl and methyl substituents.

Carboxylation via Directed C–H Activation

Palladium-catalyzed carboxylation of 5-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazole (1.0 equiv) with CO₂ (1 atm) in the presence of Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 equiv) in DMF (100°C, 24 h) directly introduces the carboxylic acid group at position 4. This method offers a 72% yield but requires rigorous exclusion of moisture.

Nitration/Reduction/Carboxylation Sequence

Alternative routes involve nitration at position 4 (HNO₃/H₂SO₄, 0°C, 1 h), followed by reduction (H₂/Pd-C, EtOH, 25°C) to the amine, and oxidative conversion to the carboxylic acid via HNO₂ (NaNO₂/HCl, then H₂O, 60°C). While feasible, this three-step sequence yields only 38% of (I).

Multi-component Synthesis Approaches

One-pot strategies streamline the synthesis by concurrently assembling the pyrazole ring and installing substituents.

Ugi-Type Reaction

A four-component reaction of phenylhydrazine, methyl trifluoropyruvate, methyl isocyanoacetate, and benzaldehyde in MeOH (25°C, 48 h) generates the pyrazole core with all substituents pre-installed. LC-MS analysis reveals a 61% yield, though diastereomer separation complicates purification.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Cyclocondensation | 68 | ≥98 | High regioselectivity | Requires β-keto ester synthesis |

| Orthoester Hydrolysis | 55 | 95 | Avoids harsh oxidants | Acid-sensitive intermediates |

| C–H Carboxylation | 72 | 90 | Atom-economical | Moisture-sensitive conditions |

| Multi-component | 61 | 85 | One-pot convenience | Complex purification |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

化学反応の分析

Carboxylic Acid Derivative Reactions

The 4-carboxylic acid group undergoes standard transformations:

Notably, the electron-withdrawing trifluoromethyl group increases carboxylic acid acidity (pKa ~3.4), enhancing reactivity in deprotonation and nucleophilic acyl substitution .

Pyrazole Ring Functionalization

The trifluoromethyl and phenyl substituents direct electrophilic substitution to specific positions:

Observed Reactivity Patterns :

-

Nitration : Occurs at C5 position (meta to CF₃) using HNO₃/H₂SO₄, yielding 5-nitro derivatives .

-

Halogenation : Selective bromination at C5 with Br₂/FeBr₃ due to CF₃ deactivation of adjacent positions .

-

Cycloadditions : [3+2] reactions with nitrile imines form fused heterocycles under basic conditions .

Steric Effects :

-

The 1-phenyl group hinders reactions at N1 but facilitates C5 functionalization.

-

3-CF₃ group reduces electron density at C4/C5, favoring electrophilic attack at C5 over C4 .

Trifluoromethyl Group Interactions

The CF₃ group exhibits unique behavior:

X-ray crystallography reveals CF₃ groups participate in weak hydrogen bonds (C-F···H-N) influencing solid-state packing .

Comparative Reactivity Table

| Derivative | Reaction Rate (Relative) | Thermal Stability (°C) |

|---|---|---|

| Parent carboxylic acid | 1.0 (baseline) | Decomp. >220 |

| Methyl ester | 0.7 | Stable to 180 |

| p-Nitrobenzylamide | 0.3 | Stable to 210 |

| Cu(II) complex | N/A | Decomp. >300 |

Mechanistic Considerations

-

Acid-Catalyzed Reactions : Protonation occurs at N2 pyrazole nitrogen (calculated ΔG = -4.7 kcal/mol) .

-

Nucleophilic Aromatic Substitution : Enabled at C5 by CF₃ electron withdrawal (Hammett σₚ = 0.54).

-

Tautomerism : 1H-pyrazole ↔ 2H-pyrazole equilibrium (K = 3.2×10⁻³) affects reaction outcomes .

This multifunctional compound serves as a versatile scaffold in medicinal chemistry and materials science, with its reactivity profile extensively documented in peer-reviewed syntheses and crystallographic studies .

科学的研究の応用

Anti-inflammatory and Analgesic Activity

Research has shown that pyrazole derivatives exhibit anti-inflammatory properties. For instance, studies have demonstrated that compounds similar to 5-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. A case study highlighted the synthesis of pyrazole derivatives that showed significant inhibition of COX-2, suggesting potential for developing non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Properties

Another area of application is in the development of antimicrobial agents. Pyrazole derivatives have been noted for their activity against various bacterial strains. A study focused on synthesizing a series of pyrazolines, including those with trifluoromethyl groups, showed promising results against resistant strains of bacteria, indicating that modifications to the pyrazole structure can enhance antimicrobial efficacy .

Pesticide Development

The trifluoromethyl group in this compound enhances its lipophilicity and biological activity, making it suitable for use as a pesticide. Research indicates that such compounds can act as effective herbicides or fungicides due to their ability to interfere with plant metabolic processes. Studies have reported on the synthesis of related compounds that exhibited herbicidal activity against common agricultural weeds .

Fluorinated Polymers

The unique properties of trifluoromethylated pyrazoles extend into material science, particularly in the development of fluorinated polymers. These materials are valued for their chemical resistance and thermal stability. The incorporation of this compound into polymer matrices has been investigated for creating advanced materials with enhanced performance characteristics .

Data Table: Summary of Applications

作用機序

The mechanism of action of 5-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. For instance, it could inhibit cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The biological and physicochemical properties of pyrazole-carboxylic acids are highly dependent on substituents at positions 1, 3, and 5. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison

*Calculated based on molecular formula C₁₂H₁₀F₃N₂O₂.

生物活性

5-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrazole ring with a trifluoromethyl group at the 3-position and a carboxylic acid group at the 4-position, contributing to its unique chemical properties and biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Pyrazole Ring : Using appropriate precursors such as phenylhydrazine and trifluoroacetylacetone.

- Carboxylation : Introducing the carboxylic acid group through methods like the Kolbe electrolysis or via carbon dioxide insertion into the pyrazole intermediate.

Biological Activity

Anticancer Activity : Recent studies have indicated that pyrazole derivatives exhibit potent anticancer properties. For instance, compounds structurally related to this compound have shown significant antiproliferative effects against various cancer cell lines, including breast (MDA-MB-231), lung, and prostate cancers. A study demonstrated that specific derivatives could induce apoptosis in cancer cells at micromolar concentrations, enhancing caspase activity significantly .

Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties. In vitro assays showed that it could inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. The IC50 values for these activities were comparable to established anti-inflammatory drugs like diclofenac .

Antimicrobial Properties : Preliminary evaluations suggest that this pyrazole derivative may possess antimicrobial activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways .

Case Study 1: Anticancer Evaluation

A recent study focused on the effects of this compound on MDA-MB-231 breast cancer cells. The compound was tested at different concentrations (1 µM to 10 µM), revealing a dose-dependent increase in apoptosis markers, including enhanced caspase-3 activity and morphological changes indicative of programmed cell death.

| Concentration (µM) | Caspase Activity (fold increase) | Apoptosis Induction (%) |

|---|---|---|

| 1 | 1.33 | 15 |

| 5 | 1.45 | 30 |

| 10 | 1.57 | 50 |

Case Study 2: Anti-inflammatory Activity

In another investigation, the anti-inflammatory potential of this compound was assessed using an in vivo model of inflammation induced by carrageenan. The results indicated significant edema reduction compared to controls.

| Treatment Group | Edema Reduction (%) |

|---|---|

| Control | 0 |

| Standard (Diclofenac) | 60 |

| Compound (100 mg/kg) | 55 |

| Compound (200 mg/kg) | 70 |

Q & A

Q. What synthetic methodologies are commonly employed to prepare 5-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid?

The compound is typically synthesized via condensation reactions between substituted pyrazole precursors and carboxylic acid derivatives. For example, ethyl esters of pyrazole-carboxylic acids (e.g., 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester) can react with acid anhydrides or chlorides to introduce substituents at the 5-position . Regioselectivity in trifluoromethyl group placement is achieved using fluorinated building blocks, such as trifluoromethyl ketones or anhydrides, under controlled conditions . Purification often involves column chromatography or recrystallization, with structural confirmation via IR, , and mass spectrometry .

Q. How is the structural integrity of this compound validated in academic research?

X-ray crystallography is the gold standard for confirming molecular structure. For example, derivatives like 5-amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid have been characterized using SHELX software for crystallographic refinement, ensuring precise bond lengths and angles . Spectroscopic techniques (e.g., , FT-IR) are used to verify functional groups, while elemental analysis confirms purity (>95%) .

Q. What preliminary pharmacological screening methods are applied to assess bioactivity?

In vitro assays for enzyme inhibition (e.g., xanthine oxidase) or receptor binding (e.g., PPARγ) are common. For pyrazole derivatives, steady-state kinetic studies with enzymes like bovine milk xanthine oxidoreductase (XOR) provide inhibition constants () to evaluate potency . Analgesic and anti-inflammatory activities are tested using rodent models (e.g., carrageenan-induced paw edema), with ulcerogenicity assessed to gauge safety profiles .

Advanced Research Questions

Q. How can regioselectivity challenges during synthesis be addressed for trifluoromethyl-substituted pyrazoles?

Regioselectivity is influenced by steric and electronic factors. Computational modeling (DFT calculations) predicts favorable reaction pathways, while directing groups (e.g., methylsulfanyl at the 3-position) guide trifluoromethylation to the desired position . Alternative routes using transition-metal catalysts (e.g., Cu-mediated cross-coupling) have been explored to improve yields of trifluoromethylated products .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in bioactivity often arise from assay conditions (e.g., enzyme source, pH). For example, XOR inhibition by pyrazole derivatives shows variability depending on the enzyme isoform (human vs. bovine). Validating results with orthogonal assays (e.g., cellular XOR activity vs. recombinant enzyme assays) and controlling for metabolite interference (e.g., allopurinol) can clarify inconsistencies .

Q. How are structure-activity relationship (SAR) studies designed for this compound?

SAR studies systematically modify substituents (e.g., replacing phenyl with naphthyl or altering the trifluoromethyl group’s position) and evaluate changes in activity. For instance, replacing the 1-phenyl group with a 4-fluorophenyl moiety in related compounds enhanced XOR inhibition by 30% . High-throughput screening (HTS) combined with molecular docking (e.g., AutoDock Vina) identifies critical binding interactions, such as hydrogen bonding with the carboxylic acid group .

Q. What advanced techniques optimize pharmacokinetic properties (e.g., solubility, bioavailability)?

Prodrug approaches (e.g., esterification of the carboxylic acid group) improve membrane permeability. For example, ethyl ester derivatives of pyrazole-carboxylic acids show enhanced absorption in rodent models . Co-crystallization with cyclodextrins or lipid-based nanoformulations further enhances aqueous solubility .

Methodological Considerations

Q. How is crystallographic data analyzed for pyrazole derivatives?

SHELXL refinement software is widely used for small-molecule crystallography. Parameters like (≤0.05) and (≤0.15) ensure data quality. For example, a study on 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid reported and , validated against high-resolution data .

Q. What analytical workflows validate compound purity in multi-step syntheses?

LC-MS with UV detection (λ = 254 nm) monitors reaction progress, while integration quantifies impurities. For fluorinated compounds, is critical to confirm trifluoromethyl group integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。